molecular formula C19H18BrN3O2S B2888485 N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide CAS No. 422287-84-1

N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

Cat. No. B2888485
CAS RN: 422287-84-1
M. Wt: 432.34
InChI Key: WGGVVYWTZFMBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of quinazolinone derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a compound that can be synthesized through palladium-catalyzed Buchwald–Hartwig coupling reactions. This method facilitates the creation of amino- and sulfanyl- derivatives of benzoquinazolinones, which have been shown to possess potential cytotoxicity against cancer cell lines, indicating significant anticancer activity for certain derivatives (Nowak et al., 2015). The synthesis technique employs bromobenzoquinazolinones and 1-substituted piperazines or mercaptans, highlighting a versatile approach to creating a wide range of biologically active compounds.

Antiviral Applications

Quinazolinone derivatives have been investigated for their antiviral activities against a spectrum of respiratory and biodefense viruses, including influenza A (H1N1, H3N2, H5N1), severe acute respiratory syndrome coronavirus (SARS-CoV), dengue, and yellow fever viruses. Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized through microwave-assisted techniques exhibited promising antiviral properties. These compounds were evaluated for their cytotoxicity and virus-inhibitory concentrations, revealing potential as rapid-response antivirals in pandemic scenarios (Selvam et al., 2007).

Anticancer Activity

The anticancer activity of quinazolinone derivatives has been a subject of extensive research. Certain compounds within this class have demonstrated significant anticancer effects against various cancer cell lines, including HT29 and HCT116. These findings underscore the potential of N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide and its derivatives in the development of novel anticancer therapies (Nowak et al., 2015). Moreover, some derivatives have shown selective activity toward specific cancer types, offering pathways for targeted cancer treatment.

Other Biological Activities

Research has also explored the synthesis of functionalized quinazolinones for a variety of biological applications. For instance, derivatives featuring sulfonamide groups have been synthesized for potential use as antimicrobial agents. These compounds have been tested against bacterial and fungal strains, displaying promising results that could lead to new treatments for infectious diseases (Patel et al., 2010).

Mechanism of Action

properties

IUPAC Name

N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c20-14-8-9-16-15(11-14)18(25)23(19(26)22-16)10-4-7-17(24)21-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGVVYWTZFMBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

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